![molecular formula C16H35NO3 B14370613 2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-47-9](/img/structure/B14370613.png)
2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) is a chemical compound with the molecular formula C16H35NO3 This compound is characterized by the presence of a nonyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3-(nonyloxy)propylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-(Nonyloxy)propylamine} + \text{2 Ethylene oxide} \rightarrow \text{2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst, are carefully controlled to ensure the consistent production of high-purity 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol).
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or esters.
Applications De Recherche Scientifique
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nonyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
Compared to similar compounds, 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) has a unique nonyloxy group that may confer distinct physicochemical properties, such as solubility and reactivity. This uniqueness can influence its applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
91374-47-9 |
|---|---|
Formule moléculaire |
C16H35NO3 |
Poids moléculaire |
289.45 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(3-nonoxypropyl)amino]ethanol |
InChI |
InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-15-20-16-9-10-17(11-13-18)12-14-19/h18-19H,2-16H2,1H3 |
Clé InChI |
SDRDTCVJKLEWAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


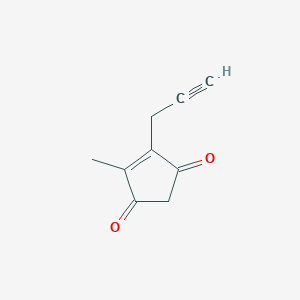
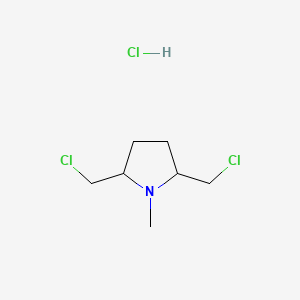
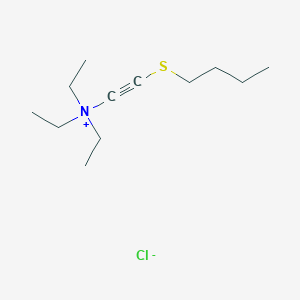
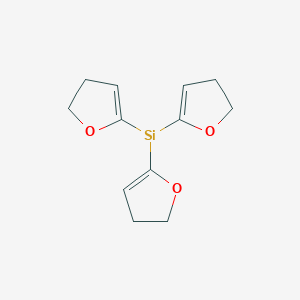
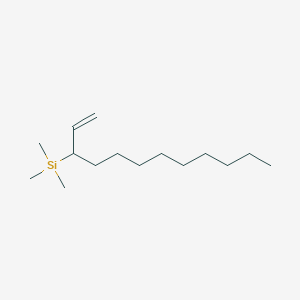


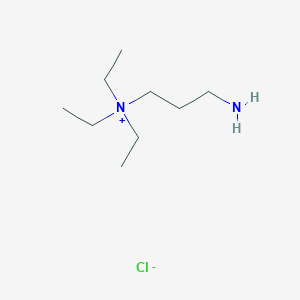
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)

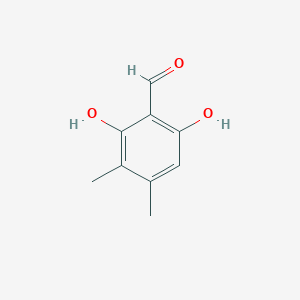
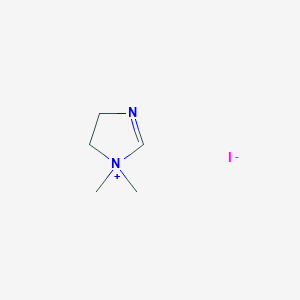
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
